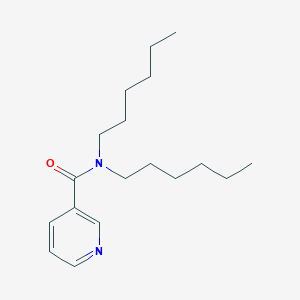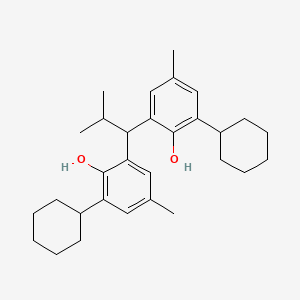
2,2'-(2-Methylpropane-1,1-diyl)bis(6-cyclohexyl-4-methylphenol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(2-Methylpropane-1,1-diyl)bis(6-cyclohexyl-4-methylphenol) is a chemical compound known for its unique structure and properties It consists of two cyclohexyl-4-methylphenol groups connected by a 2-methylpropane-1,1-diyl bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(2-Methylpropane-1,1-diyl)bis(6-cyclohexyl-4-methylphenol) typically involves the reaction of 6-cyclohexyl-4-methylphenol with 2-methylpropane-1,1-diyl chloride under basic conditions. The reaction is carried out in an organic solvent such as toluene or dichloromethane, with a base like sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-(2-Methylpropane-1,1-diyl)bis(6-cyclohexyl-4-methylphenol) can undergo various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under strong oxidizing conditions.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The phenolic hydroxyl groups can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Acid chlorides or alkyl halides in the presence of a base.
Major Products
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Esters or ethers of the phenolic groups.
Applications De Recherche Scientifique
2,2’-(2-Methylpropane-1,1-diyl)bis(6-cyclohexyl-4-methylphenol) has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its potential therapeutic effects due to its antioxidant activity.
Industry: Utilized in the production of polymers and as a stabilizer in various materials.
Mécanisme D'action
The mechanism of action of 2,2’-(2-Methylpropane-1,1-diyl)bis(6-cyclohexyl-4-methylphenol) primarily involves its antioxidant properties. The phenolic groups can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage. This compound may also interact with specific molecular targets and pathways involved in oxidative stress and inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2’-(2-Methylpropane-1,1-diyl)bis(5,5-dimethylcyclohexane-1,3-dione)
- 2,2’-(2-Hydroxypropane-1,3-diyl)bis(oxy-4,1-phenylene)diacetamide
- Cyclohexane, 1,1’-(2-methyl-1,3-propanediyl)bis-
Uniqueness
2,2’-(2-Methylpropane-1,1-diyl)bis(6-cyclohexyl-4-methylphenol) is unique due to its specific structure, which imparts distinct physical and chemical properties
Propriétés
Numéro CAS |
167409-49-6 |
|---|---|
Formule moléculaire |
C30H42O2 |
Poids moléculaire |
434.7 g/mol |
Nom IUPAC |
2-cyclohexyl-6-[1-(3-cyclohexyl-2-hydroxy-5-methylphenyl)-2-methylpropyl]-4-methylphenol |
InChI |
InChI=1S/C30H42O2/c1-19(2)28(26-17-20(3)15-24(29(26)31)22-11-7-5-8-12-22)27-18-21(4)16-25(30(27)32)23-13-9-6-10-14-23/h15-19,22-23,28,31-32H,5-14H2,1-4H3 |
Clé InChI |
WQDNBZIODRIJOB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C(C2=CC(=CC(=C2O)C3CCCCC3)C)C(C)C)O)C4CCCCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


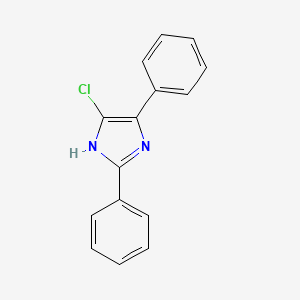
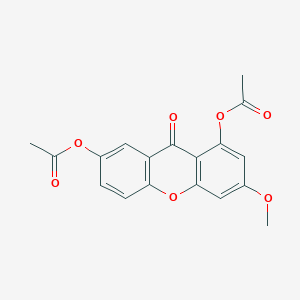
phosphanium perchlorate](/img/structure/B14270729.png)
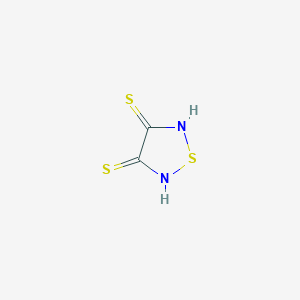
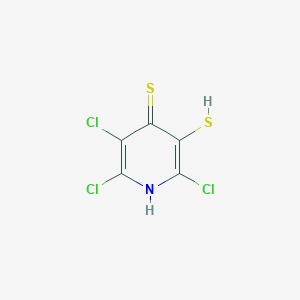
![2,2-Dimethyl-N~1~-[(oxolan-3-yl)methyl]propane-1,3-diamine](/img/structure/B14270751.png)

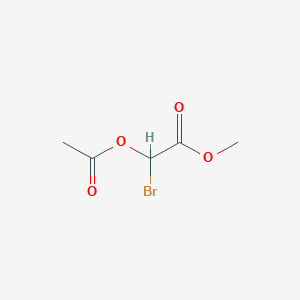

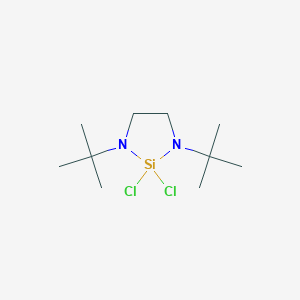

![2-[2-(6-Chloropyridazin-3-yl)hydrazinylidene]pentanedioic acid](/img/structure/B14270778.png)
![2-(Benzyloxy)-3-[(2-methyloctadecyl)oxy]propan-1-OL](/img/structure/B14270787.png)
